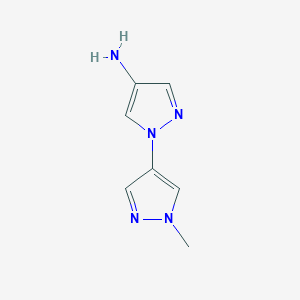![molecular formula C24H32F2N2O3 B10905706 4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate](/img/structure/B10905706.png)
4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core furo[2,3-b]quinoxaline structure, followed by the introduction of the tert-butylcyclohexyl and ethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. The purification of the final product would involve techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE: shares similarities with other furoquinoxaline derivatives, which also exhibit interesting chemical and biological properties.
Other similar compounds: include various substituted quinoxalines and furoquinoxalines, which differ in the nature and position of substituents.
Uniqueness
The uniqueness of 4-(TERT-BUTYL)CYCLOHEXYL 9-ETHYL-6,7-DIFLUORO-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H32F2N2O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 9-ethyl-6,7-difluoro-2-methyl-4,9a-dihydro-3aH-furo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H32F2N2O3/c1-6-28-19-12-17(26)16(25)11-18(19)27-21-20(13(2)30-22(21)28)23(29)31-15-9-7-14(8-10-15)24(3,4)5/h11-12,14-15,21-22,27H,6-10H2,1-5H3 |
InChI Key |
XJHWBHNGPXTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C(C(=C(O2)C)C(=O)OC3CCC(CC3)C(C)(C)C)NC4=CC(=C(C=C41)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


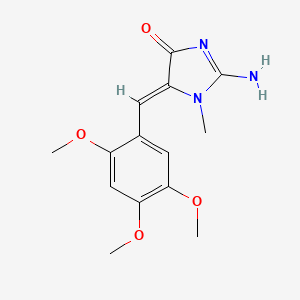
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10905629.png)
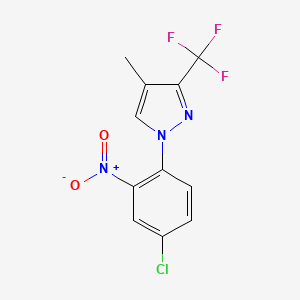
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide](/img/structure/B10905641.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10905650.png)
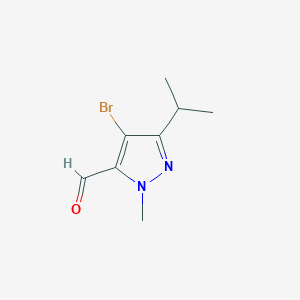
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B10905654.png)
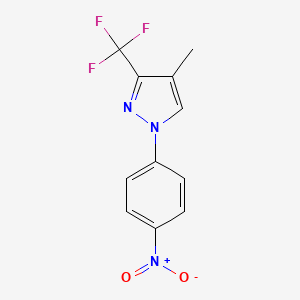
![5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B10905669.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10905672.png)
![N'~1~,N'~6~-bis[(1E)-1-(2,4-dimethylphenyl)ethylidene]hexanedihydrazide](/img/structure/B10905677.png)
![5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10905682.png)
![8-ethyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10905695.png)
